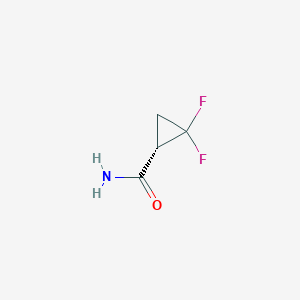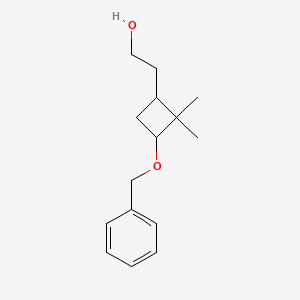
2-Methylazetidine-2-carboxylic acid; trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylazetidine-2-carboxylic acid; trifluoroacetic acid is a compound that combines the structural features of azetidines and trifluoroacetic acid. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity. Trifluoroacetic acid is a strong, hydrophobic acid widely used in organic synthesis due to its ability to stabilize anionic conjugate bases and enhance reaction rates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylazetidine-2-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method is the hydrolysis of azetidine derivatives using aqueous trifluoroacetic acid, followed by reduction with sodium borohydride in water . This method ensures the formation of the desired azetidine ring structure with the carboxylic acid functional group.
Industrial Production Methods
Industrial production of 2-Methylazetidine-2-carboxylic acid; trifluoroacetic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of trifluoroacetic acid as a reagent and solvent in the synthesis process is common due to its strong acidic nature and ability to facilitate various organic transformations .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylazetidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced alcohols, and substituted azetidine derivatives, which can be further utilized in various synthetic applications .
Aplicaciones Científicas De Investigación
2-Methylazetidine-2-carboxylic acid; trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmacophore in drug discovery and development.
Industry: It is utilized in the production of polymers, catalysts, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methylazetidine-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The azetidine ring’s strain and reactivity enable it to participate in various chemical reactions, while the trifluoroacetic acid component enhances its acidity and reactivity. These properties allow the compound to act as a versatile intermediate in organic synthesis and potentially interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-2-carboxylic acid: Similar in structure but lacks the trifluoroacetic acid component.
Trifluoroacetic acid: Shares the trifluoroacetic acid component but lacks the azetidine ring.
2-Methylazetidine: Similar azetidine structure but without the carboxylic acid group.
Uniqueness
2-Methylazetidine-2-carboxylic acid; trifluoroacetic acid is unique due to the combination of the azetidine ring and trifluoroacetic acid, which imparts both significant ring strain and strong acidity. This combination enhances its reactivity and versatility in various chemical and biological applications .
Propiedades
IUPAC Name |
2-methylazetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.C2HF3O2/c1-5(4(7)8)2-3-6-5;3-2(4,5)1(6)7/h6H,2-3H2,1H3,(H,7,8);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPYKMMHERSKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7R)-7-[(Tert-butyldimethylsilyl)oxy]-4-chloro-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile](/img/structure/B8242096.png)



![12-chloro-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene](/img/structure/B8242120.png)

![5-bromo-2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8242136.png)
![5-bromo-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8242139.png)

![[(3R)-1-Methanesulfonylpyrrolidin-3-yl]methanol](/img/structure/B8242156.png)
![[(3S)-1-Methanesulfonylpyrrolidin-3-yl]methanol](/img/structure/B8242166.png)

